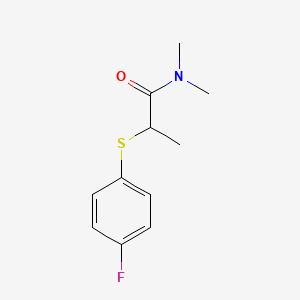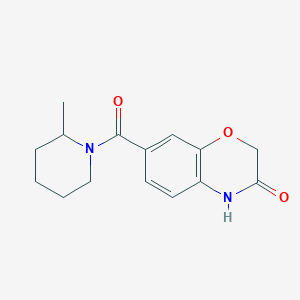![molecular formula C23H26N2O3 B7515208 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide, also known as OXC, is a synthetic compound that belongs to the class of indole-based cannabinoids. OXC has been studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and pain.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been studied for its potential therapeutic applications in various medical conditions. In cancer research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (cell death) in cancer cells. In inflammation research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In pain research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain.
Mécanisme D'action
The exact mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide is not fully understood, but it is believed to act on the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer. N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide is thought to bind to CB1 and CB2 cannabinoid receptors, which are expressed in various tissues throughout the body. By binding to these receptors, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide may modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to inhibit the expression of genes involved in cancer cell proliferation and survival. It has also been shown to reduce the production of angiogenic factors, which are involved in the growth of blood vessels that supply tumors. In inflammation research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In pain research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide has been shown to reduce the activity of pain-sensing neurons in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for precise targeting of the endocannabinoid system and reduces the risk of off-target effects. Another advantage is its synthetic nature, which allows for easy modification of its chemical structure to improve its therapeutic properties. One limitation of using N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain. Another direction is to explore its pharmacokinetics and pharmacodynamics in animal models and humans. This may help to optimize its dosing regimen and reduce the risk of adverse effects. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide and its interactions with other signaling pathways in the body. Finally, the development of new synthetic analogs of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide may lead to the discovery of more potent and selective cannabinoid receptor modulators with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide involves a multi-step process that starts with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(1H-indol-3-yl)ethylamine to form the amide intermediate. Finally, the amide intermediate is cyclized with oxalyl chloride to yield N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-27-18-8-6-16(7-9-18)20(14-25-23(26)17-10-12-28-13-11-17)21-15-24-22-5-3-2-4-19(21)22/h2-9,15,17,20,24H,10-14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNIYBVSAHDREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2CCOCC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)







![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)



